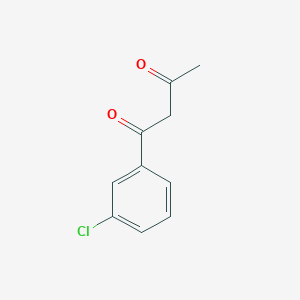

1-(3-Chlorophenyl)butane-1,3-dione

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVKHJDRCGTULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570553 | |

| Record name | 1-(3-Chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128486-09-9 | |

| Record name | 1-(3-Chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Chlorophenyl)butane-1,3-dione: Physicochemical Characteristics and Synthetic Utility

Abstract

This technical guide provides a comprehensive analysis of 1-(3-chlorophenyl)butane-1,3-dione, a halogenated β-diketone of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. We will delve into its core physical and chemical properties, explore the critical concept of keto-enol tautomerism that governs its reactivity, and discuss its applications as a versatile synthetic intermediate. This document is intended to serve as a foundational resource for researchers, offering both theoretical insights and practical methodologies for the handling and analysis of this compound.

Introduction and Strategic Importance

1-(3-Chlorophenyl)butane-1,3-dione belongs to the class of 1,3-dicarbonyl compounds, a privileged scaffold in organic synthesis. The presence of the chlorine atom on the phenyl ring provides a valuable handle for further synthetic modifications through cross-coupling reactions, while the β-dicarbonyl motif imparts unique reactivity. This combination makes the molecule a highly valuable building block for the synthesis of complex heterocyclic systems and other molecular architectures relevant to drug discovery and materials science.[1][2] Understanding its fundamental characteristics is paramount for any scientist looking to exploit its synthetic potential.

Core Physicochemical Properties

The intrinsic properties of a compound dictate its behavior in both storage and reaction conditions. The data for 1-(3-chlorophenyl)butane-1,3-dione are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(3-chlorophenyl)butane-1,3-dione | - |

| CAS Number | 128486-09-9 | [3] |

| Molecular Formula | C₁₀H₉ClO₂ | [4] |

| Molecular Weight | 196.63 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 40-43 °C | [3] |

| Boiling Point | 310.2 ± 22.0 °C (Predicted) | [3] |

| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.14 ± 0.10 (Predicted) | [3] |

Structural Analysis: The Dynamics of Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[6][7] This equilibrium is not static; it is influenced by factors such as the solvent, temperature, and pH. The ability to exist in these different forms is the primary determinant of the compound's reactivity.

Keto-Enol Equilibrium

For an unsymmetrical dione like 1-(3-chlorophenyl)butane-1,3-dione, two distinct enol forms are possible, alongside the diketo form.

-

Diketone Form : The classic structure with two distinct carbonyl groups.

-

Enol Form A : Enolization occurs towards the chlorophenyl group, creating a conjugated system extending across the phenyl ring.

-

Enol Form B : Enolization occurs towards the methyl group.

The enol forms are stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation.[8] Enol Form A, which incorporates the phenyl ring into the conjugated system, is generally the predominant enol tautomer due to this extended electronic delocalization.[8]

Caption: Keto-enol tautomerism of 1-(3-Chlorophenyl)butane-1,3-dione.

The choice of solvent significantly impacts the position of this equilibrium. Non-polar solvents tend to favor the enol form, which can self-associate via hydrogen bonding. In contrast, polar, protic solvents can disrupt the internal hydrogen bond, shifting the equilibrium towards the keto form.[9] This is a critical consideration when planning reactions, as the reactive species may differ depending on the solvent system.

Synthesis and Chemical Reactivity

General Synthesis

β-Diketones such as 1-(3-chlorophenyl)butane-1,3-dione are commonly synthesized via the Claisen condensation reaction. This involves the base-catalyzed reaction between an ester (e.g., ethyl 3-chlorobenzoate) and a ketone (e.g., acetone). The mechanism relies on the formation of a ketone enolate which then acts as a nucleophile, attacking the ester carbonyl group.

Caption: General workflow for Claisen condensation synthesis.

Key Reactive Characteristics

The synthetic versatility of this compound stems from two primary features:

-

Acidity of the Methylene Protons : The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic (predicted pKa ≈ 8.14).[3] This is due to the resonance stabilization of the resulting carbanion (enolate). This acidity allows for easy deprotonation with a mild base, generating a potent nucleophile for various C-C bond-forming reactions, including alkylations and Michael additions.

-

Electrophilicity of the Carbonyl Carbons : The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of heterocyclic compounds, such as pyrazoles (with hydrazine), isoxazoles (with hydroxylamine), and pyrimidines (with urea or amidines), which are common motifs in pharmaceutical agents.

The presence of these dual reactive sites makes 1,3-dicarbonyls exceptional precursors in multicomponent reactions, enabling the rapid assembly of complex molecular scaffolds from simple starting materials.[2]

Analytical and Characterization Protocols

Rigorous characterization is essential to confirm the identity and purity of 1-(3-chlorophenyl)butane-1,3-dione. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is particularly informative due to the keto-enol tautomerism.[10] In deuterated chloroform (CDCl₃), one would expect to see distinct signals for both the keto and the dominant enol form.

-

Keto Form : A sharp singlet for the methyl protons (~2.2 ppm) and a singlet for the acidic methylene protons (~3.9 ppm).

-

Enol Form : A singlet for the methyl protons (~2.1 ppm), a singlet for the vinyl proton (~6.1 ppm), and a broad singlet for the enolic hydroxyl proton (>15 ppm) due to strong intramolecular hydrogen bonding.

-

The aromatic protons for both forms would appear in the range of 7.2-7.8 ppm.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. For the keto form, two distinct C=O stretching bands would be visible around 1700-1725 cm⁻¹. The enol form would exhibit a broad O-H stretch (2500-3200 cm⁻¹) and a C=O stretch at a lower frequency (around 1600 cm⁻¹) due to conjugation and hydrogen bonding.

-

Mass Spectrometry (MS) : Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight (196.63 g/mol ) and provide information about the fragmentation pattern, which aids in structural confirmation.

Chromatographic Purity Assessment

A standardized protocol for assessing the purity of a synthesized batch of 1-(3-chlorophenyl)butane-1,3-dione using Gas Chromatography (GC) is outlined below. This method is suitable due to the compound's predicted thermal stability and volatility.

Protocol: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Objective: To determine the purity of a solid sample of 1-(3-chlorophenyl)butane-1,3-dione.

-

Materials & Equipment:

-

Gas Chromatograph with FID detector.

-

Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

-

High-purity carrier gas (Helium or Hydrogen).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

GC vials with septa.

-

Reagent-grade solvent (e.g., Dichloromethane or Ethyl Acetate).

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent to create a 1 mg/mL stock solution.

-

Prepare a working standard of approximately 100 µg/mL by diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the test sample and prepare a 1 mg/mL solution in the same manner as the standard.

-

Further dilute to a final concentration of approximately 100 µg/mL.

-

-

GC-FID Instrumental Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas Flow: 1.0 mL/min (constant flow).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis:

-

Inject the solvent blank, followed by the working standard and the sample solution.

-

Integrate the peak areas in the resulting chromatograms.

-

Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

This protocol provides a robust and reliable method for routine quality control of the compound.[11]

Conclusion

1-(3-Chlorophenyl)butane-1,3-dione is a compound of considerable strategic value in modern organic synthesis. Its physicochemical profile is dominated by the dynamic keto-enol equilibrium, which endows it with a rich and versatile reactivity. The acidic methylene bridge and electrophilic carbonyl centers make it an ideal precursor for constructing a diverse array of molecular frameworks, particularly heterocyclic systems of interest in drug discovery. The analytical methods detailed herein provide a framework for its reliable characterization, ensuring its effective application in research and development endeavors.

References

-

MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Retrieved from [Link]

-

Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)butane-1,3-dione. PubChem. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, September 23). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Chemistry Stack Exchange. Retrieved from [Link]

-

LookChem. (n.d.). Cas 894-76-8,7-aminodesmethylflunitrazepam. LookChem. Retrieved from [Link]

-

YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. NCBI Bookshelf. Retrieved from [Link]

-

University of York. (2023, September 19). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. University of York. Retrieved from [Link]

-

CDC. (n.d.). NMAM 1024: 1,3-BUTADIENE. CDC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2017, January). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top)... ResearchGate. Retrieved from [Link]

-

Khan Academy. (n.d.). Keto-enol tautomerization. Khan Academy. Retrieved from [Link]

-

PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. Google Patents.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

PMC - NIH. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 1-(p-Chlorophenyl)-1,3-butadiene. PubChem - NIH. Retrieved from [Link]

-

Quora. (2019, September 29). How to synthesise 1,3-butadiene from butane. Quora. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butane 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. NIH. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Overview -1,3-Butadiene Physical and Chemical Properties. American Chemistry Council. Retrieved from [Link]

-

The Good Scents Company. (n.d.). R-(-)-1,3-butane diol (R)-1,3-butanediol. The Good Scents Company. Retrieved from [Link]

-

Quora. (2020, November 17). What is the difference between butane-1,3-dione and 3-oxobutanal? Chemspider says they are different. Quora. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-CHLORO-PHENYL)-BUTANE-1,3-DIONE | 128486-09-9 [chemicalbook.com]

- 4. 1-(4-Chlorophenyl)butane-1,3-dione | C10H9ClO2 | CID 238083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Chlorophenyl)butane-1,3-dione | Sigma-Aldrich [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1-(3-Chlorophenyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by 1-(3-Chlorophenyl)butane-1,3-dione. As a β-dicarbonyl compound, this molecule serves as an exemplary system for exploring the principles that govern tautomeric equilibria. This document will delve into the structural and electronic factors influencing the relative stability of the keto and enol forms, the profound impact of solvent polarity on the equilibrium position, and the analytical methodologies employed for robust characterization. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, coupled with insights into computational approaches. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of tautomerism in drug design and chemical synthesis.

Introduction: The Dynamic Nature of Tautomerism

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications in fields ranging from medicinal chemistry to materials science.[1] The most prevalent form, keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[1] For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2][3]

However, in β-dicarbonyl compounds, such as 1-(3-Chlorophenyl)butane-1,3-dione, the enol form can be significantly stabilized.[2] This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and enhances stability.[3][4]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure.[3][4]

The position of this equilibrium is not static; it is a dynamic process influenced by a variety of factors including the electronic nature of substituents, solvent polarity, and temperature. Understanding and controlling this equilibrium is paramount in drug development, as different tautomers can exhibit distinct biological activities and physicochemical properties.

Structural Analysis of 1-(3-Chlorophenyl)butane-1,3-dione Tautomers

The subject of this guide, 1-(3-Chlorophenyl)butane-1,3-dione, possesses α-hydrogens on the methylene group situated between the two carbonyls, making it susceptible to enolization. The presence of the 3-chlorophenyl substituent introduces an electronic perturbation that influences the tautomeric equilibrium.

The Keto Tautomer

In its diketo form, 1-(3-Chlorophenyl)butane-1,3-dione features two distinct carbonyl groups. The molecule is flexible, with rotation possible around the C-C single bonds. The electron-withdrawing nature of the chlorine atom on the phenyl ring will have a modest inductive effect on the adjacent carbonyl group.

The Enol Tautomers

Two primary enol tautomers are possible, arising from the deprotonation of the central methylene group.

-

Enol A: Enolization occurs towards the benzoyl carbonyl. This form benefits from extended conjugation involving the phenyl ring, the C=C double bond, and the remaining carbonyl group.

-

Enol B: Enolization occurs towards the acetyl carbonyl.

Due to the extended conjugation, Enol A is generally the predominant enol tautomer .[5] The stability of this enol is further enhanced by the formation of a strong intramolecular hydrogen bond.

Below is a diagram illustrating the tautomeric equilibrium.

Caption: Experimental workflow for analyzing keto-enol tautomerism.

Computational Chemistry as a Predictive Tool

In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to studying keto-enol tautomerism. [6] Applications:

-

Geometry Optimization: Predicting the most stable three-dimensional structures of the keto and enol tautomers.

-

Thermodynamic Calculations: Estimating the relative energies (ΔG) of the tautomers to predict the equilibrium constant in the gas phase. [6]* Solvent Modeling: Using implicit or explicit solvent models to simulate the effect of different solvent environments on the tautomeric equilibrium. [6] While computational methods provide valuable insights, they must be benchmarked against and used in conjunction with experimental data for validation.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for the tautomeric equilibrium of 1-(3-Chlorophenyl)butane-1,3-dione in different solvents, as would be determined by ¹H NMR spectroscopy.

| Solvent (Deuterated) | % Keto Form | % Enol Form | K_eq ([enol]/[keto]) |

| Chloroform-d (CDCl₃) | 15 | 85 | 5.67 |

| Acetone-d₆ | 40 | 60 | 1.50 |

| DMSO-d₆ | 55 | 45 | 0.82 |

| Methanol-d₄ (MeOD) | 70 | 30 | 0.43 |

Note: These values are illustrative and the actual experimental results may vary.

Conclusion and Future Directions

The keto-enol tautomerism of 1-(3-Chlorophenyl)butane-1,3-dione is a nuanced equilibrium governed by a delicate interplay of structural, electronic, and environmental factors. This guide has outlined the fundamental principles and provided robust experimental frameworks for the comprehensive analysis of this phenomenon. A thorough characterization using a combination of NMR and UV-Vis spectroscopy, supported by computational modeling, is essential for any research or development program involving β-dicarbonyl compounds.

Future research could explore the impact of temperature on the tautomeric equilibrium to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process. Additionally, investigating the solid-state structure via X-ray crystallography would provide definitive evidence of the preferred tautomer in the crystalline form. For drug development professionals, understanding how the tautomeric ratio affects receptor binding, membrane permeability, and metabolic stability is a critical avenue for further investigation.

References

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

-

DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

Kaila, V. R. I., et al. (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Physical Chemistry Au. [Link]

-

Al-Ostath, A., et al. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]

-

Aliouche, H. (2018, October 30). Keto- and Enol Tautomerism in Sugars. News-Medical.net. [Link]

-

NMN. (2012, October 23). Keto-Enol Equilibrium Using NMR [Video]. YouTube. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society. [Link]

-

Chemistry Stack Exchange. (2018, September 23). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?[Link]

-

Al-Jaber, A. S. A., & Al-Hussain, S. A. A. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]

-

Spencer, J. N., et al. (1981). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry. [Link]

-

Mills, J. E., et al. (2011, August 1). Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education. [Link]

-

Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

ResearchGate. (2017, June 17). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

ResearchGate. (2025, August 8). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]

-

Royal Society of Chemistry. (n.d.). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. [Link]

-

World Scientific. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

Mass spectrometry analysis of 1-(3-Chlorophenyl)butane-1,3-dione

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(3-Chlorophenyl)butane-1,3-dione

Authored by a Senior Application Scientist

Preamble: The Analytical Significance of β-Diketones

1-(3-Chlorophenyl)butane-1,3-dione belongs to the β-diketone class of compounds, which are pivotal intermediates in organic synthesis and are present in numerous biologically active molecules.[1] Their ability to form stable enol tautomers and chelate metals makes them versatile building blocks in the synthesis of pharmaceuticals and other high-value chemicals. Consequently, the robust and unambiguous characterization of these molecules is a critical step in process development, quality control, and metabolic studies. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2][3] This guide provides a comprehensive examination of the mass spectrometric behavior of 1-(3-Chlorophenyl)butane-1,3-dione, focusing on the principles of fragmentation and the practical application of GC-MS for its analysis.

Foundational Principles: Ionization and Isotopic Signatures

For a molecule like 1-(3-Chlorophenyl)butane-1,3-dione, which is amenable to volatilization, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[4][5] The standard ionization technique employed in this context is Electron Ionization (EI).

Why Electron Ionization (EI)?

EI utilizes a high-energy electron beam (typically 70 eV) to bombard the analyte molecule.[6] This process is highly energetic, leading to the ejection of an electron from the molecule to form a radical cation, known as the molecular ion (M⁺˙).[7] The excess energy deposited into the molecular ion causes it to undergo extensive and reproducible fragmentation. This rich fragmentation pattern is akin to a molecular fingerprint, providing invaluable structural information. While other "softer" ionization techniques might preserve the molecular ion, they would fail to provide the detailed structural data necessary for unambiguous identification.[6]

The Chlorine Isotope Pattern: A Definitive Marker

A key feature in the mass spectrum of any chlorine-containing compound is the presence of a distinct isotopic signature.[8] Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[9] This results in any chlorine-containing ion appearing as a doublet of peaks separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of roughly 3:1.[7][9] For 1-(3-Chlorophenyl)butane-1,3-dione (C₁₀H₉ClO₂), the molecular ion will appear as peaks at m/z 196 (containing ³⁵Cl) and m/z 198 (containing ³⁷Cl), with the peak at m/z 196 being about three times more intense. This M⁺/ [M+2]⁺˙ pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule and its fragments.

The Fragmentation Pathway: Deciphering the Molecular Blueprint

Upon electron ionization, the molecular ion of 1-(3-Chlorophenyl)butane-1,3-dione (m/z 196/198) undergoes a series of predictable cleavage events, driven by the relative stability of the resulting fragment ions. The primary fragmentation mechanisms for ketones involve cleavage of the bonds adjacent to the carbonyl group, a process known as alpha-cleavage.[10][11][12]

The major fragmentation pathways are:

-

Alpha-Cleavage (Path A): The most favorable cleavage occurs at the C-C bond between the benzoyl and acetyl groups. This leads to the formation of a highly stable 3-chlorobenzoyl acylium ion. This ion is resonance-stabilized and is expected to be one of the most abundant peaks in the spectrum.

-

Alpha-Cleavage (Path B): Cleavage of the bond between the methyl group and the adjacent carbonyl yields the acetyl acylium ion. This is a characteristic fragment for all methyl ketones and is often the base peak (the most intense peak) in the spectrum.[10][13]

-

Secondary Fragmentation: The 3-chlorobenzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule. This results in the formation of the 3-chlorophenyl cation.

The diagram below, generated using DOT language, illustrates these dominant fragmentation routes.

Caption: Primary EI fragmentation pathways for 1-(3-Chlorophenyl)butane-1,3-dione.

Quantitative Data Summary

The interpretation of the mass spectrum is grounded in identifying these key fragments. The following table summarizes the expected prominent ions, their mass-to-charge ratios, and the corresponding molecular structures.

| m/z (³⁵Cl / ³⁷Cl) | Relative Abundance | Ion Structure | Fragmentation Origin |

| 196 / 198 | Moderate | [C₁₀H₉ClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 139 / 141 | High | [Cl-C₆H₄-CO]⁺ | Alpha-cleavage: Loss of acetyl radical (•COCH₃) |

| 111 / 113 | Moderate | [Cl-C₆H₄]⁺ | Loss of CO from the 3-chlorobenzoyl cation |

| 43 | High (often Base Peak) | [CH₃-CO]⁺ | Alpha-cleavage: Loss of 3-chlorobenzoyl radical |

Experimental Protocol: A Self-Validating GC-MS Workflow

This section provides a detailed, field-proven methodology for the analysis of 1-(3-Chlorophenyl)butane-1,3-dione. The protocol is designed to be self-validating by incorporating checks that ensure system suitability and data integrity.

Caption: A typical workflow for the GC-MS analysis of volatile organic compounds.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 1-(3-Chlorophenyl)butane-1,3-dione standard or sample.

-

Dissolve in 10 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of approximately 10 µg/mL. Causality: Ethyl acetate is an excellent solvent for this class of compounds and is highly compatible with standard GC injection systems.

-

-

Instrumentation & Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless inlet, operated in splitless mode at 250°C. Causality: Splitless mode ensures maximum transfer of the analyte to the column, maximizing sensitivity.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms). Causality: This column type provides excellent resolution for a wide range of semi-volatile aromatic compounds.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV. Trustworthiness: 70 eV is the industry standard, ensuring that the resulting spectra are comparable to established spectral libraries (e.g., NIST, Wiley).

-

Mass Range: Scan from m/z 40 to 300. Causality: This range comfortably covers the expected molecular ion and all significant fragments.

-

Transfer Line Temperature: 280°C. Causality: Must be kept hot to prevent condensation of the analyte as it elutes from the GC column.

-

-

-

Data Analysis and Interpretation:

-

Acquire the total ion chromatogram (TIC). The analyte should elute as a sharp, symmetrical peak.

-

Extract the mass spectrum from the apex of the analyte peak.

-

Verify the presence of the molecular ion pair at m/z 196/198 with a ~3:1 ratio.

-

Identify the key fragment ions as detailed in the table above (m/z 139/141, 111/113, and 43). The presence of this complete set of ions provides a high degree of confidence in the structural assignment.

-

Conclusion

The mass spectrometric analysis of 1-(3-Chlorophenyl)butane-1,3-dione via GC-MS with electron ionization is a robust and definitive method. The molecule exhibits a clear and predictable fragmentation pattern dominated by alpha-cleavages adjacent to the carbonyl groups. The resulting 3-chlorobenzoyl (m/z 139/141) and acetyl (m/z 43) cations, in conjunction with the characteristic M⁺/[M+2]⁺˙ isotopic pattern of the molecular ion (m/z 196/198), serve as a reliable fingerprint for its identification. The detailed protocol provided herein offers a validated approach for researchers and drug development professionals, ensuring accurate and reproducible characterization of this important chemical entity.

References

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Massenspektrometrie. Retrieved from [Link]

-

MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

-

DEKRA Labor Bretten. (n.d.). GC/MS (Gaschromatographie/Massenspektrometrie) Analyse. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PMC. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

-

YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]

-

Fraunhofer-Institut für Produktionstechnik und Automatisierung IPA. (n.d.). Gaschromatographie (GC) – Massenspektrometrie (MS). Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)butane-1,3-dione. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Gaschromatographie mit Massenspektrometrie-Kopplung. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). TG-GC-MS-Kopplung. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the ??g kg-1 1 level: Application to a wide range of foods. Retrieved from [Link]

-

American Chemical Society. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

-

Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

-

atu-lab. (2024). Vorstellung: Gaschromatographie. Retrieved from [Link]

-

PubMed. (n.d.). Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures. Retrieved from [Link]

Sources

- 1. Recent Developments in the Synthesis of β-Diketones [mdpi.com]

- 2. k-labor.de [k-labor.de]

- 3. Gaschromatographie mit Massenspektrometrie-Kopplung – Wikipedia [de.wikipedia.org]

- 4. ipa.fraunhofer.de [ipa.fraunhofer.de]

- 5. Vorstellung: Gaschromatographie | ATU [atu-lab.de]

- 6. uni-saarland.de [uni-saarland.de]

- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Chlorophenyl)butane-1,3-dione via Claisen Condensation

Introduction: The Strategic Importance of β-Diketones and the Claisen Condensation

In the landscape of pharmaceutical and materials science, the 1,3-dicarbonyl moiety stands as a cornerstone functional group. Its prevalence in a vast array of biologically active compounds and its utility as a versatile synthetic intermediate underscore its significance.[1] The β-diketone structure, in particular, is a key pharmacophore and a powerful chelating agent, finding applications from drug design to catalysis. The synthesis of these valuable motifs is, therefore, a subject of continuous interest and optimization.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that provides a direct and efficient route to β-keto esters and β-diketones.[2] This reaction, named after Rainer Ludwig Claisen, involves the condensation of two ester molecules or, in a "crossed" variation, an ester and a ketone in the presence of a strong base.[2] This application note provides a comprehensive, in-depth technical guide for the synthesis of 1-(3-chlorophenyl)butane-1,3-dione, a valuable substituted aryl β-diketone, through a crossed Claisen condensation between 3'-chloroacetophenone and ethyl acetate.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough examination of the underlying mechanistic principles, critical process parameters, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Reaction Scheme

Caption: Overall reaction for the synthesis of 1-(3-Chlorophenyl)butane-1,3-dione.

Mechanistic Insights: The Crossed Claisen Condensation

The synthesis of 1-(3-chlorophenyl)butane-1,3-dione via a crossed Claisen condensation is a nuanced process that relies on the differential acidity of the α-protons of the ketone and the electrophilicity of the ester carbonyl.[3][4] The mechanism proceeds through several key steps:

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of 3'-chloroacetophenone by a strong, non-nucleophilic base, such as sodium hydride (NaH). The α-protons of a ketone (pKa ≈ 19-20) are significantly more acidic than those of an ester (pKa ≈ 25), ensuring the preferential formation of the ketone enolate.[3] This step is crucial for directing the reaction pathway and minimizing the self-condensation of the ethyl acetate.

-

Nucleophilic Acyl Substitution: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. This addition forms a tetrahedral intermediate.

-

Reformation of the Carbonyl and Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide (EtO⁻) leaving group. This step is characteristic of a nucleophilic acyl substitution.

-

Deprotonation of the β-Diketone: The newly formed 1-(3-chlorophenyl)butane-1,3-dione has a highly acidic methylene proton situated between the two carbonyl groups (pKa ≈ 9-11).[5] This proton is readily abstracted by the ethoxide generated in the previous step or any remaining base. This final deprotonation is a thermodynamically favorable acid-base reaction that drives the overall equilibrium of the Claisen condensation towards the product.[6]

-

Acidic Work-up: A final acidic work-up is necessary to protonate the enolate of the β-diketone, yielding the neutral 1-(3-chlorophenyl)butane-1,3-dione product.

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol

This protocol is adapted from established procedures for crossed Claisen condensations and the synthesis of similar aryl β-diketones.[7]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3'-Chloroacetophenone | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |

| Ethyl Acetate | Anhydrous, ≥99.5% | Sigma-Aldrich | Store over molecular sieves. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive and flammable. Handle under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | Dry over sodium/benzophenone ketyl prior to use. |

| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR | For work-up. |

| Saturated Sodium Bicarbonate Solution | Aqueous | Prepared in-house | For work-up. |

| Brine (Saturated NaCl Solution) | Aqueous | Prepared in-house | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | For drying organic layers. |

| Copper(II) Acetate Monohydrate | ≥98% | Sigma-Aldrich | For purification. |

| Hexanes | ACS Grade | Fisher Scientific | For recrystallization. |

| Ethanol | 200 Proof, Absolute | Decon Labs | For recrystallization. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

1. Reaction Setup and Enolate Formation:

- To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, e.g., 1.76 g of 60% dispersion for a 40 mmol scale).

- Under a positive pressure of nitrogen, add 80 mL of anhydrous THF.

- Cool the suspension to 0 °C using an ice bath.

- In the dropping funnel, prepare a solution of 3'-chloroacetophenone (1.0 equivalent, e.g., 6.18 g, 40 mmol) in 20 mL of anhydrous THF.

- Add the 3'-chloroacetophenone solution dropwise to the stirred NaH suspension over 20-30 minutes, maintaining the temperature at 0 °C. Hydrogen gas will evolve.

- After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete enolate formation.

2. Condensation Reaction:

- Prepare a solution of ethyl acetate (1.5 equivalents, e.g., 5.29 g, 60 mmol) in 20 mL of anhydrous THF in the dropping funnel.

- Add the ethyl acetate solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

- Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting acetophenone should be consumed.

3. Work-up and Isolation:

- Cool the reaction mixture back to 0 °C with an ice bath.

- Carefully and slowly quench the reaction by the dropwise addition of 50 mL of ice-cold 1 M HCl to neutralize the excess base and protonate the product enolate. Ensure the pH of the aqueous layer is acidic (pH ~5-6).

- Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether.

- Separate the layers and extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.

- Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-chlorophenyl)butane-1,3-dione, which may be an oil or a low-melting solid.

4. Purification:

- Recrystallization: The crude product can often be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

- Optional Copper Chelate Purification: For higher purity, the β-diketone can be purified via its copper(II) chelate.

- Dissolve the crude product in ethanol.

- Add a solution of copper(II) acetate monohydrate (0.5 equivalents) in water dropwise with stirring.

- The copper chelate will precipitate as a solid.

- Filter the solid, wash with water and then with a small amount of cold ethanol.

- To regenerate the β-diketone, suspend the copper chelate in a mixture of diethyl ether and 1 M HCl and stir vigorously until the solid dissolves and the organic layer is colorless.

- Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate to yield the purified product.

Expected Yield and Characterization

-

Yield: 60-80%

-

Appearance: Pale yellow solid or oil.

-

Melting Point: Literature values should be consulted for the pure compound.

-

¹H NMR, ¹³C NMR, and IR Spectroscopy: The purified product should be characterized by standard spectroscopic methods to confirm its structure.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Incomplete enolate formation (inactive NaH, wet THF).- Reagents not pure or dry.- Insufficient reaction time. | - Use fresh, high-quality NaH. Ensure all glassware is flame-dried and THF is rigorously dried.- Purify starting materials if necessary.- Extend the reaction time and monitor by TLC. |

| Formation of aldol self-condensation product of 3'-chloroacetophenone | - The ketone enolate reacts with another molecule of the ketone before reacting with the ester.- Slow addition of the ester. | - Ensure the ketone is fully converted to the enolate before adding the ester by allowing sufficient stirring time after the ketone addition.- Add the ester at a controlled, slow rate. |

| Recovery of unreacted starting materials | - Reaction did not go to completion.- Reversible nature of the initial steps. | - Increase the reaction time or consider gentle heating (e.g., 40-50 °C) after the initial reaction at room temperature.- Ensure a full equivalent of base is used to drive the equilibrium forward. |

| Oily product that is difficult to crystallize | - Presence of impurities.- The product may have a low melting point. | - Purify via column chromatography on silica gel or through the copper chelate method described above.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal. |

Safety Precautions

-

Sodium Hydride (NaH): Sodium hydride is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously. Handle NaH in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. In case of fire, use a Class D fire extinguisher (for combustible metals); do not use water, carbon dioxide, or foam extinguishers.

-

Anhydrous Solvents (THF, Diethyl Ether): Anhydrous ethers can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvents. Both THF and diethyl ether are highly flammable; work in a well-ventilated fume hood away from ignition sources.

-

3'-Chloroacetophenone: This compound is an irritant. Avoid contact with skin and eyes.

-

General Precautions: Always wear appropriate PPE. Perform the reaction in a well-ventilated fume hood. Be prepared for the evolution of hydrogen gas during the addition of the ketone to the sodium hydride.

Conclusion

The crossed Claisen condensation offers a robust and reliable method for the synthesis of 1-(3-chlorophenyl)butane-1,3-dione. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents, the order of addition, and the exclusion of moisture, high yields of the desired β-diketone can be achieved. The detailed protocol and troubleshooting guide provided in these application notes are intended to equip researchers with the necessary information to successfully perform this synthesis and to adapt the methodology for the preparation of other valuable 1,3-dicarbonyl compounds.

References

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

- Google Patents. (n.d.). US20040068145A1 - Process for the purification of 1,3-diketones.

-

ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. Retrieved from [Link]

-

PMC. (n.d.). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 30: Crossed Claisen Condensations. Retrieved from [Link]

-

YouTube. (2023, March 11). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

-

AK Lectures. (n.d.). Condensation of Esters with Ketones. Retrieved from [Link]

-

The Claisen Condensation. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN109422624B - Preparation method of 1, 3-butanediol.

-

MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

-

YouTube. (2022, November 4). CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. Retrieved from [Link]

-

PMC. (n.d.). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

Sources

- 1. 1,4-Bis(4-chlorophenyl)butane-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aklectures.com [aklectures.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Experimental protocol for the preparation of 1-(3-Chlorophenyl)butane-1,3-dione

An Application Note for the Synthesis of 1-(3-Chlorophenyl)butane-1,3-dione via Crossed Claisen Condensation

Introduction

1-(3-Chlorophenyl)butane-1,3-dione is a halogenated β-diketone that serves as a valuable intermediate in organic synthesis. Its structural motif is a precursor for various heterocyclic compounds and is of significant interest to researchers in medicinal chemistry and materials science. For instance, substituted acetophenones, the parent category for this compound's precursor, are used in the synthesis of pharmaceuticals like antiepileptic drugs[1]. This application note provides a detailed, field-proven experimental protocol for the preparation of 1-(3-Chlorophenyl)butane-1,3-dione. The synthetic strategy is centered on the crossed Claisen condensation, a robust and fundamental carbon-carbon bond-forming reaction.[2][3]

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Principle and Mechanism of Synthesis

The synthesis of 1-(3-Chlorophenyl)butane-1,3-dione is achieved through a base-mediated crossed Claisen condensation between 3'-chloroacetophenone and ethyl acetate.[4] The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of β-keto esters or, as in this case, β-diketones.[2][5]

The mechanism proceeds through several distinct stages:

-

Enolate Formation: The reaction is initiated by a strong base, sodium ethoxide, which selectively deprotonates the α-carbon of ethyl acetate. This is the only enolizable ester in this specific reaction, forming a nucleophilic enolate ion. The choice of sodium ethoxide is critical; using the alkoxide corresponding to the ester's alcohol group (ethoxide for ethyl acetate) prevents transesterification, a potential side reaction.[5]

-

Nucleophilic Attack: The newly formed ethyl acetate enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3'-chloroacetophenone. This step forms a tetrahedral intermediate.[2][6]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as a leaving group. This yields the target β-diketone.

-

Irreversible Deprotonation (Driving Force): The methylene protons located between the two carbonyl groups of the newly formed 1-(3-Chlorophenyl)butane-1,3-dione are significantly more acidic (pKa ≈ 9-11) than the α-protons of the starting ester (pKa ≈ 25).[7] The ethoxide ion generated in the previous step rapidly and irreversibly deprotonates the β-diketone. This final deprotonation step forms a highly resonance-stabilized enolate and is the thermodynamic driving force that shifts the entire reaction equilibrium towards the product.[3][6][8]

-

Acidification: An acidic workup in the final stage is required to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral 1-(3-Chlorophenyl)butane-1,3-dione product.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3'-Chloroacetophenone (C₈H₇ClO) | Reagent, 98% | Sigma-Aldrich | Key electrophile. Irritant.[9] |

| Ethyl Acetate (C₄H₈O₂) | Anhydrous, 99.8% | Fisher Scientific | Serves as both reactant and solvent. Flammable. |

| Sodium Ethoxide (C₂H₅NaO) | 96% or 21% in Ethanol | Acros Organics | Strong base. Corrosive, flammable, reacts with water.[10][11] |

| Toluene | Anhydrous, 99.8% | J.T. Baker | Reaction solvent. |

| Acetic Acid (CH₃COOH) | Glacial | Merck | For acidification. Corrosive. |

| Ethanol (C₂H₅OH) | 95% or Absolute | Decon Labs | For recrystallization. |

| Diethyl Ether | Reagent Grade | VWR | For washing. Highly flammable. |

| Deionized Water | N/A | In-house | For workup. |

| Equipment | |||

| Three-neck round-bottom flask (500 mL) | |||

| Reflux condenser | |||

| Dropping funnel | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle with temperature control | |||

| Nitrogen gas inlet and bubbler | To maintain an inert atmosphere. | ||

| Ice-water bath | |||

| Büchner funnel and filter flask | |||

| Rotary evaporator |

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| 3'-Chloroacetophenone | 154.59 | 15.46 g | 0.10 | 1.0 |

| Sodium Ethoxide | 68.05 | 8.17 g | 0.12 | 1.2 |

| Ethyl Acetate | 88.11 | 30 mL (~27 g) | ~0.31 | ~3.1 |

| Toluene (Anhydrous) | 92.14 | 150 mL | - | - |

| Acetic Acid (Glacial) | 60.05 | ~10 mL | ~0.17 | ~1.7 |

Experimental Protocol Workflow

Caption: Workflow for the synthesis of 1-(3-Chlorophenyl)butane-1,3-dione.

Detailed Step-by-Step Methodology

PART 1: REACTION SETUP AND EXECUTION

-

Apparatus Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a 100 mL pressure-equalizing dropping funnel, and a nitrogen gas inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain anhydrous conditions.

-

Base Suspension: Under a positive pressure of nitrogen, charge the flask with sodium ethoxide (8.17 g, 0.12 mol) and anhydrous toluene (150 mL). Begin vigorous stirring to create a fine suspension.

-

Reagent Addition: In a separate beaker, prepare a solution of 3'-chloroacetophenone (15.46 g, 0.10 mol) in anhydrous ethyl acetate (30 mL). Transfer this solution to the dropping funnel.

-

Initiation of Condensation: Cool the stirred sodium ethoxide suspension in an ice-water bath to 0-5 °C. Add the 3'-chloroacetophenone solution dropwise from the funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. A yellowish, thick precipitate of the sodium enolate salt will begin to form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour. Subsequently, heat the mixture to a gentle reflux (approx. 80-90 °C) using a heating mantle and maintain reflux for 3-4 hours to ensure the reaction goes to completion.

PART 2: PRODUCT ISOLATION AND PURIFICATION

-

Isolation of the Intermediate Salt: Cool the reaction mixture to room temperature. The sodium salt of the product should be a thick, filterable slurry. Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of diethyl ether (2x 50 mL) to remove unreacted starting materials and toluene.

-

Acidification: Transfer the filtered sodium salt to a 600 mL beaker. Add 250 mL of cold deionized water and stir until the salt is fully dissolved. Cool the aqueous solution in an ice bath.

-

Precipitation of Product: While stirring vigorously, slowly add glacial acetic acid dropwise to the solution. The target compound will precipitate as a pale yellow solid. Continue adding acid until the solution is acidic to litmus paper (pH ≈ 5).

-

Collection of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3x 50 mL) to remove any residual salts. Allow the product to air-dry on the filter for 30 minutes.

-

Purification by Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Slowly add warm deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Product Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum to a constant weight. The expected product is a pale yellow crystalline solid.

Safety Precautions and Waste Disposal

-

General: The entire procedure must be conducted in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[12]

-

Sodium Ethoxide: Highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[11] It is also flammable and reacts violently and exothermically with water; ensure all equipment is dry and the reaction is performed under an inert atmosphere. In case of skin contact, brush off solid and rinse with copious amounts of water.

-

Solvents: Toluene, ethyl acetate, and diethyl ether are flammable liquids. Keep away from ignition sources.[10]

-

3'-Chloroacetophenone: May cause irritation to the eyes, skin, and respiratory tract.[9] Avoid inhalation of dust or vapors.

-

Waste Disposal:

-

Aqueous filtrate from the acidification step should be neutralized with sodium bicarbonate before disposal down the drain with plenty of water.

-

Organic filtrates (toluene, diethyl ether) and mother liquor from recrystallization should be collected in a designated chlorinated organic waste container.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

-

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 1-(3-Chlorophenyl)butane-1,3-dione via a crossed Claisen condensation. By carefully controlling reaction conditions, particularly the exclusion of moisture and appropriate temperature management, high yields of the pure product can be achieved. The explanatory notes on the mechanism and procedural choices provide the user with the necessary scientific context to adapt or troubleshoot the synthesis as needed, embodying a self-validating and robust experimental design.

References

-

Wikipedia. Claisen condensation. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

ResearchGate. Synthesis of 1-phenyl butane-1,3-dione. [Link]

-

PubMed Central. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

- Google Patents.

- Google Patents. CA1200558A - Process for the isolation of crystalline 1,3- cyclohexanedione.

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

Sciencemadness Wiki. Sodium ethoxide. [Link]

- Google Patents. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone.

-

Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]

-

INCHEM. ICSC 0674 - SODIUM ETHANOLATE. [Link]

- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

-

Encyclopedia.pub. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

-

Organic Syntheses. 1,3-Dithiane. [Link]

-

Quora. How to synthesise 1,3-butadiene from butane. [Link]

-

JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

Sources

- 1. 3'-Chloroacetophenone | 99-02-5 [chemicalbook.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]

- 12. fishersci.com [fishersci.com]

- 13. beta.lakeland.edu [beta.lakeland.edu]

The Versatile Precursor: Application Notes on the Use of 1-(3-Chlorophenyl)butane-1,3-dione in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of biologically active molecules and functional materials. At the heart of their construction lies the strategic use of versatile building blocks. One such precursor, 1-(3-chlorophenyl)butane-1,3-dione, offers a gateway to a diverse range of heterocyclic systems due to its inherent reactivity. The presence of two electrophilic carbonyl centers separated by a methylene group provides a reactive scaffold for cyclocondensation reactions with various dinucleophiles. The 3-chlorophenyl substituent further allows for the introduction of a specific electronic and steric profile into the final heterocyclic product, a feature of significant interest in drug design and analogue synthesis. This guide provides an in-depth exploration of the synthetic utility of 1-(3-chlorophenyl)butane-1,3-dione, complete with detailed mechanistic insights and practical, field-tested protocols.

I. Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classic and reliable method for the synthesis of pyrazoles, known as the Knorr Pyrazole Synthesis. This reaction proceeds through a cyclocondensation mechanism, offering a straightforward route to highly functionalized pyrazole cores.

Mechanistic Rationale

The Knorr pyrazole synthesis is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of 1-(3-chlorophenyl)butane-1,3-dione. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the electronic nature of the substituents on the 1,3-dicarbonyl compound. In the case of 1-(3-chlorophenyl)butane-1,3-dione, the two carbonyl groups are electronically distinct, which can lead to the formation of two regioisomers.

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-5-methylpyrazole

This protocol describes a representative procedure for the synthesis of 3-(3-chlorophenyl)-5-methylpyrazole.

Materials:

-

1-(3-Chlorophenyl)butane-1,3-dione

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-chlorophenyl)butane-1,3-dione (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value | Rationale |

| Solvent | Ethanol | A polar protic solvent that facilitates the dissolution of reactants and intermediates. |

| Catalyst | Glacial Acetic Acid | An acid catalyst promotes the initial nucleophilic attack and the subsequent dehydration steps. |

| Temperature | Reflux | Provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate. |

| Work-up | Aqueous extraction | To remove water-soluble impurities and the catalyst. |

II. Synthesis of Isoxazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a direct route to the synthesis of isoxazoles. This transformation is a cyclocondensation reaction that offers a high degree of regioselectivity.

Mechanistic Rationale

The synthesis of isoxazoles from 1,3-diketones and hydroxylamine proceeds via the formation of a mono-oxime intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration. The regioselectivity is determined by which carbonyl group is initially attacked by the hydroxylamine.

Caption: Isoxazole Synthesis Workflow.

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-5-methylisoxazole

This protocol is adapted from a similar synthesis and outlines a general procedure.

Materials:

-

1-(3-Chlorophenyl)butane-1,3-dione

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

-

Water

-

15% Glacial acetic acid

-

Dichloromethane

Procedure:

-

Dissolve 1-(3-chlorophenyl)butane-1,3-dione (1.0 eq) in a mixture of ethanol and pyridine in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.2 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and acidify with 15% glacial acetic acid.

-

Extract the product with dichloromethane (3 x volume of water).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude product.

-

Purify by column chromatography on silica gel or recrystallization from ethanol.

| Parameter | Value | Rationale |

| Base | Pyridine | Acts as a base to neutralize the HCl from hydroxylamine hydrochloride and as a catalyst. |

| Solvent | Ethanol | Provides a suitable medium for the reaction. |

| Temperature | Reflux | Accelerates the rate of reaction. |

| Purification | Recrystallization/Chromatography | To obtain the pure isoxazole derivative. |

III. Synthesis of Pyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester or a 1,3-diketone, and urea or thiourea. While the classic Biginelli reaction uses a β-ketoester, 1,3-diketones can also be employed to yield corresponding pyrimidine derivatives.

Mechanistic Rationale

The mechanism of the Biginelli reaction is believed to proceed through the acid-catalyzed formation of an acylimine intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enol of the 1,3-diketone to the imine. Subsequent cyclization via intramolecular condensation and dehydration affords the dihydropyrimidine, which can be oxidized to the corresponding pyrimidine.

Caption: Biginelli Reaction Workflow.

Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)-6-methylpyrimidin-2-amine

This protocol describes a general procedure for the reaction of a 1,3-diketone with guanidine to form a 2-aminopyrimidine.

Materials:

-

1-(3-Chlorophenyl)butane-1,3-dione

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 15-20 minutes.

-

Add 1-(3-chlorophenyl)butane-1,3-dione (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and reduce the volume of ethanol under reduced pressure.

-

Pour the residue into ice-water and neutralize with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.

| Parameter | Value | Rationale |

| Base | Sodium Ethoxide | A strong base is required to deprotonate the guanidine hydrochloride and facilitate the condensation. |

| Solvent | Ethanol | A common solvent for this type of condensation reaction. |

| Temperature | Reflux | To drive the reaction to completion. |

| Work-up | Acidification | To precipitate the pyrimidine product which is often basic. |

IV. Synthesis of Quinoline Derivatives via Combes Quinoline Synthesis

The Combes quinoline synthesis is an acid-catalyzed reaction of anilines with 1,3-diketones to form quinolines. This method provides a direct route to substituted quinoline scaffolds.

Mechanistic Rationale

The reaction begins with the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the 1,3-diketone. Under acidic conditions, the second carbonyl group is protonated, which facilitates an intramolecular electrophilic attack on the aniline ring, followed by dehydration to yield the quinoline product.

Caption: Combes Quinoline Synthesis Workflow.

Experimental Protocol: Synthesis of 2-(3-Chlorophenyl)-4-methylquinoline

This protocol outlines a general procedure for the Combes synthesis.

Materials:

-

1-(3-Chlorophenyl)butane-1,3-dione

-

Aniline

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

In a round-bottom flask, cautiously add concentrated sulfuric acid to ethanol while cooling in an ice bath.

-

To this acidic solution, add aniline (1.0 eq) followed by 1-(3-chlorophenyl)butane-1,3-dione (1.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a sodium hydroxide solution to precipitate the crude product.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

| Parameter | Value | Rationale |

| Catalyst | Concentrated Sulfuric Acid | A strong acid is essential for the cyclization step. |

| Solvent | Ethanol | A suitable solvent for the reactants. |

| Temperature | Reflux | To overcome the activation energy barrier for the cyclization. |

| Work-up | Basification | To neutralize the acid and precipitate the quinoline product. |

V. Synthesis of 1,5-Benzodiazepine Derivatives